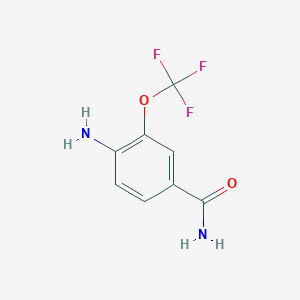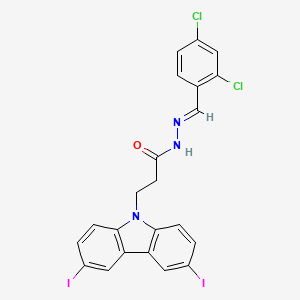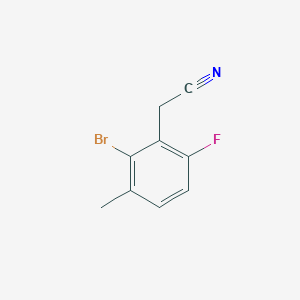
4-Amino-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Amino-3-(trifluorométhoxy)benzamide est un composé organique de formule moléculaire C8H7F3N2O2. Il se caractérise par la présence d’un groupe amino (-NH2) et d’un groupe trifluorométhoxy (-OCF3) liés à un noyau benzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Une méthode courante est la trifluorométhylation radicalaire d’intermédiaires radicalaires centrés sur le carbone . Ce processus implique l’utilisation d’agents trifluorométhylant dans des conditions spécifiques pour obtenir la substitution souhaitée.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L’utilisation de systèmes catalytiques avancés et d’environnements réactionnels contrôlés peut améliorer l’efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions : Le 4-Amino-3-(trifluorométhoxy)benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : La réduction du groupe benzamide peut produire les amines correspondantes.
Substitution : Le groupe trifluorométhoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l’hydrure de sodium (NaH) et divers halogénoalcanes.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des nitrobenzamides, tandis que la réduction peut produire des amines primaires .
Applications De Recherche Scientifique
Le 4-Amino-3-(trifluorométhoxy)benzamide a des applications diverses en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Les groupes fonctionnels uniques du composé en font un outil précieux pour l’étude des interactions enzymatiques et des modifications des protéines.
Industrie : Le composé est utilisé dans le développement d’agrochimiques et de matériaux aux propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action du 4-Amino-3-(trifluorométhoxy)benzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhoxy peut améliorer la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes biologiques. Cette propriété est cruciale dans la conception de médicaments, où le composé peut interagir avec les protéines cibles et les enzymes, modulant leur activité .
Composés similaires :
- Acide 4-amino-3-(trifluorométhoxy)benzoïque
- 2-Amino-6-(trifluorométhoxy)benzoxazole
- 4-Chloro-3-(trifluorométhoxy)benzamide
Comparaison : Comparé à des composés similaires, le 4-Amino-3-(trifluorométhoxy)benzamide est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Par exemple, la présence du groupe trifluorométhoxy améliore sa stabilité et sa lipophilie, ce qui le rend plus adapté à certaines applications dans le développement de médicaments et la science des matériaux .
Comparaison Avec Des Composés Similaires
- 4-Amino-3-(trifluoromethoxy)benzoic acid
- 2-Amino-6-(trifluoromethoxy)benzoxazole
- 4-Chloro-3-(trifluoromethoxy)benzamide
Comparison: Compared to similar compounds, 4-Amino-3-(trifluoromethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it more suitable for certain applications in drug development and material science .
Propriétés
Numéro CAS |
874814-77-4 |
|---|---|
Formule moléculaire |
C8H7F3N2O2 |
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
4-amino-3-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,12H2,(H2,13,14) |
Clé InChI |
MSHHEHIYTOQWFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B12049474.png)

![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)

![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)


![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
